
Protected meropenem
Descripción general
Descripción
Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic. Meropenem is known for its efficacy against a wide range of gram-positive, gram-negative, and anaerobic bacteria. The protection of meropenem involves the addition of protective groups to its structure, which are later removed to yield the active antibiotic. This protection is crucial during the synthesis process to prevent degradation and ensure the stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of protected meropenem typically involves several steps. The parent ring, (1R, 5R, 6S)-2-(diphenyloxyphosphoryloxy)-6-[®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p-nitrobenzyl ester, is connected with the side chain of meropenem to obtain this compound. The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon catalyst to obtain meropenem .
Industrial Production Methods
In industrial settings, the final synthetic step is characterized by a heterogeneous catalytic hydrogenation in batch mode with hydrogen and palladium on carbon. This process requires specific conditions to remove both protecting groups simultaneously. The optimization of reaction parameters such as catalyst amount, temperature, pressure, residence time, and flow rate is crucial to achieve high yield and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Protected meropenem undergoes various chemical reactions, including:
Hydrogenation: The removal of protective groups is achieved through catalytic hydrogenation.
Substitution: The synthesis involves nucleophilic substitution reactions to introduce protective groups.
Common Reagents and Conditions
Catalysts: Palladium on activated carbon is commonly used.
Solvents: Tetrahydrofuran is often used as a solvent.
Conditions: Hydrogenation reactions are typically carried out under high pressure and temperature
Major Products
The major product of these reactions is meropenem, obtained after the removal of protective groups. The process also yields various intermediates and by-products, which are typically removed through purification steps .
Aplicaciones Científicas De Investigación
Protected meropenem has several scientific research applications:
Chemistry: It is used in the study of catalytic hydrogenation and the development of new synthetic routes.
Biology: Research on its stability and degradation pathways helps in understanding the behavior of carbapenem antibiotics.
Medicine: It is crucial in the development of new antibiotics and the study of bacterial resistance mechanisms.
Industry: The optimization of its production process is important for large-scale manufacturing of antibiotics
Mecanismo De Acción
Meropenem exerts its antibacterial effects by penetrating bacterial cells and interfering with the synthesis of vital cell wall components. It binds to penicillin-binding proteins, leading to the inhibition of cell wall synthesis and ultimately causing bacterial cell death. This mechanism is effective against a wide range of bacteria, including those resistant to other antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar spectrum of activity.
Ertapenem: Known for its long half-life and once-daily dosing.
Doripenem: Effective against a broad range of bacteria, including Pseudomonas aeruginosa.
Uniqueness
Protected meropenem is unique due to its stability and efficacy in the presence of β-lactamase enzymes. Its synthetic route and the use of protective groups make it a valuable compound in the development of new antibiotics .
Q & A
Basic Research Questions
Q. How should susceptibility testing for meropenem-resistant isolates be designed to ensure reproducibility and compliance with clinical standards?
- Methodological Answer :
- Use Clinical and Laboratory Standards Institute (CLSI) breakpoints to define susceptibility (≤2 mg/L), intermediate (4 mg/L), and resistance (≥8 mg/L) .
- Include control strains (e.g., E. coli ATCC 25922) in each assay batch to validate testing conditions.
- Employ standardized in vitro combination testing methods (e.g., checkerboard assays) to evaluate synergistic effects with other antibiotics .
- For clinical data, perform retrospective analyses of patient records to correlate in vitro results with treatment outcomes, using chi-square tests for statistical significance .
Table 1 : CLSI Breakpoints for Meropenem
Category | MIC (mg/L) |
---|---|
Susceptible | ≤2 |
Intermediate | 4 |
Resistant | ≥8 |
Q. What are the key considerations for collecting meropenem utilization data in hospital settings?
- Methodological Answer :
- Design a mixed-methods approach:
- Quantitative : Retrospective review of patient files to extract dosing regimens, treatment duration, and clinical outcomes .
- Qualitative : Administer structured questionnaires to clinicians to assess prescribing practices and adherence to guidelines .
- Ensure data anonymization by replacing patient identifiers with unique codes, and store encrypted datasets on password-protected servers compliant with institutional security standards (e.g., UC/UCM OIT protocols) .
Q. How can researchers mitigate bias when analyzing meropenem efficacy in observational studies?
- Methodological Answer :
- Apply propensity score matching to control for confounding variables (e.g., comorbidities, prior antibiotic exposure).
- Use multivariable regression models to adjust for covariates such as renal function (serum creatinine) and albumin levels, which influence meropenem pharmacokinetics .
- Predefine inclusion/exclusion criteria in the study protocol to avoid post hoc selection bias .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) modeling optimize meropenem dosing in diverse patient populations?
- Methodological Answer :
- Use non-linear mixed-effects modeling (NONMEM) to analyze PK parameters (e.g., clearance, volume of distribution) in subgroups (e.g., elderly, renally impaired) .
- Incorporate covariates such as modified serum creatinine and body weight into the model to account for inter-individual variability .
- Validate the model using bootstrap analysis (e.g., 1000 iterations) to ensure robustness .
Table 2 : Key Covariates in Meropenem PK Modeling
Covariate | Impact on Clearance |
---|---|
Serum Creatinine | Inverse correlation |
Body Weight | Positive correlation |
Serum Albumin | No significant impact |
Q. How should contradictory data on meropenem susceptibility be resolved in meta-analyses?
- Methodological Answer :
- Perform subgroup analyses stratified by study design (e.g., prospective vs. retrospective), geographic region, and bacterial species .
- Assess heterogeneity using I² statistics; if I² >50%, apply random-effects models to account for variability .
- Cross-validate findings with genomic data (e.g., presence of carbapenemase genes like KPC or NDM) to explain phenotypic resistance discrepancies .
Q. What ethical and technical safeguards are critical for meropenem trials involving human subjects?
- Methodological Answer :
- Informed Consent : Disclose risks of data breaches and anonymization procedures in consent forms .
- Data Security : Encrypt electronic records, restrict access via role-based permissions, and destroy identifiers post-trial .
- Compliance : Align with EU General Data Protection Regulation (GDPR) and U.S. Common Rule requirements for international studies .
Q. How can multi-omics approaches enhance understanding of meropenem resistance mechanisms?
- Methodological Answer :
- Integrate genomic (whole-genome sequencing), transcriptomic (RNA-seq), and proteomic (mass spectrometry) data to identify resistance markers (e.g., upregulated efflux pumps, β-lactamase expression) .
- Use machine learning algorithms (e.g., random forest) to prioritize high-impact biomarkers and validate them in isogenic mutant strains .
Q. Data Management and Compliance
Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles for meropenem research data?
- Methodological Answer :
- Metadata Standards : Adopt ISO/IEC 11179 for data element definitions and use platforms like Zenodo for DOI assignment .
- Interoperability : Format datasets using XML or JSON schemas compatible with chemical databases (e.g., PubChem) .
- Reusability : Publish raw data in repositories like NCBI’s BioProject, with explicit licensing (e.g., CC BY 4.0) .
Propiedades
Número CAS |
96036-02-1 |
---|---|
Fórmula molecular |
C32H35N5O11S |
Peso molecular |
697.7 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-24-14-13-23(29(39)33(3)4)34(24)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3 |
Clave InChI |
ABVWAEXAFPNYQG-UHFFFAOYSA-N |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CCC(N3C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.